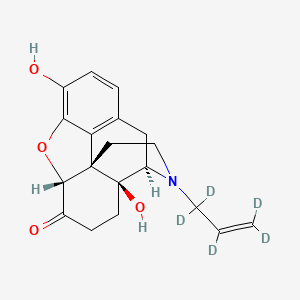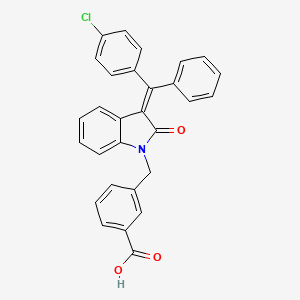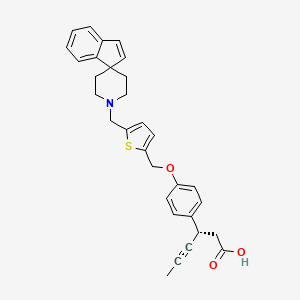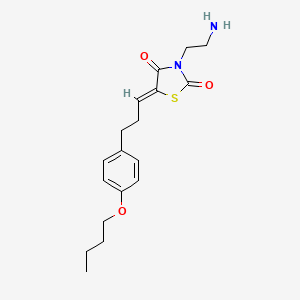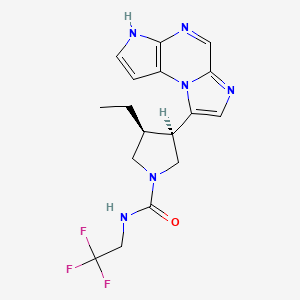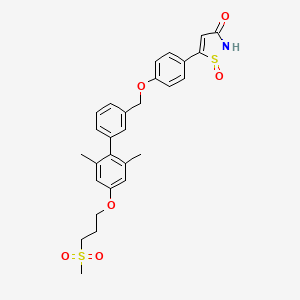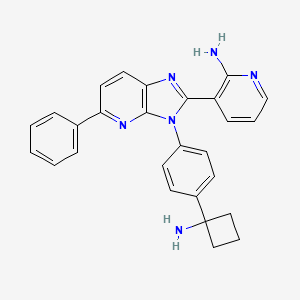
Selonsertib
描述
塞隆塞替布是一种首创的凋亡信号调节激酶 1 (ASK1) 抑制剂,ASK1 是一种丝氨酸/苏氨酸激酶,参与各种细胞应激反应。它已显示出治疗纤维化疾病的治疗潜力,包括非酒精性脂肪性肝炎 (NASH) 和糖尿病肾病 .
作用机制
塞隆塞替布通过选择性抑制凋亡信号调节激酶 1 发挥其作用,凋亡信号调节激酶 1 是细胞应激反应的关键调节剂。通过与激酶活性位点的结合,塞隆塞替布阻止其激活以及随后的下游靶点的磷酸化,例如 c-Jun N 端激酶和 p38 促分裂原活化蛋白激酶。这种抑制减少了各种组织中的凋亡、炎症和纤维化 .
生化分析
Biochemical Properties
Selonsertib plays a significant role in biochemical reactions by interacting with ASK1, a serine/threonine signaling kinase . ASK1 is regulated by its direct interaction with thioredoxin, a redox-responsive protein . This compound inhibits ASK1, thereby potentially modulating fibrotic diseases .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits inflammatory cytokines and NO production by suppressing phosphorylated ASK1 in the LPS-stimulated microglial cell line, BV2 cells . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding and inhibition of ASK1 . This interaction leads to a decrease in the activation and mitochondrial translocation of JNK and DRP1 . This, in turn, rescues mitochondrial damage in macrophages, which may contribute to its therapeutic potential for early acute liver failure (ALF) patients .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a rapid absorption with dose-proportional pharmacokinetics . It has been shown to be well-tolerated, with adverse events generally being mild to moderate . The half maximal effective concentration (EC50) in human whole blood was determined to be 56 ng/mL .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages
Metabolic Pathways
This compound is primarily eliminated by metabolism via multiple metabolic pathways, including oxidation, N-dealkylation, hydrolysis, sulfation, and glucuronidation . This suggests that it interacts with various enzymes and cofactors in these metabolic pathways .
Transport and Distribution
This compound is rapidly and effectively absorbed into the systemic circulation after oral treatment . Its distribution to the brain is limited, suggesting that it may interact with certain transporters or binding proteins .
准备方法
合成路线和反应条件
塞隆塞替布的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联特定反应条件,例如温度、溶剂和催化剂,经过优化以确保高产率和纯度 .
工业生产方法
塞隆塞替布的工业生产遵循类似的合成路线,但规模扩大以满足商业需求。这涉及使用大型反应器、连续流动工艺和严格的质量控制措施,以确保一致性和符合监管标准 .
化学反应分析
反应类型
塞隆塞替布经历各种化学反应,包括:
氧化: 氧化转化可以修饰分子上的官能团。
还原: 还原反应可以改变化合物中某些原子的氧化态。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。反应条件如温度、pH 值和溶剂选择得到精心控制,以实现预期结果 .
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生羟基化衍生物,而取代反应可以产生具有不同官能团的类似物 .
科学研究应用
化学
在化学领域,塞隆塞替布被用作工具化合物来研究凋亡信号调节激酶 1 的抑制及其对细胞信号通路的下游影响 .
生物学
在生物学研究中,塞隆塞替布用于研究凋亡信号调节激酶 1 在各种细胞过程中的作用,包括凋亡、炎症和氧化应激反应 .
医学
在医学领域,塞隆塞替布已被探索用于治疗纤维化疾病,如非酒精性脂肪性肝炎和糖尿病肾病。临床试验评估了其在这些疾病中的安全性、耐受性和有效性 .
工业
在制药行业,塞隆塞替布作为开发靶向凋亡信号调节激酶 1 的新药的先导化合物。其独特的作用机制使其成为进一步药物开发的宝贵候选药物 .
相似化合物的比较
类似化合物
GS-4997: 另一种具有类似治疗潜力的凋亡信号调节激酶 1 抑制剂。
ASK1 抑制剂: 其他靶向凋亡信号调节激酶 1 的化合物,例如某些小分子抑制剂.
独特性
塞隆塞替布以其对凋亡信号调节激酶 1 的高选择性和良好的药代动力学特性而脱颖而出,这使其能够每天一次给药,不受食物摄入的影响。其独特的作用机制和治疗潜力使其成为治疗纤维化疾病的有希望的候选药物 .
属性
IUPAC Name |
5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDDLAAKOYYGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448428-04-3 | |
| Record name | Selonsertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448428043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selonsertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14916 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyrid-2-yl)-4-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELONSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS3988A2TC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
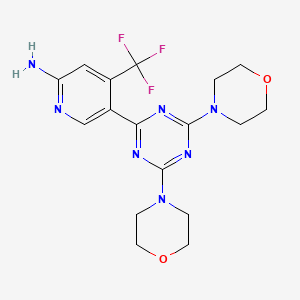
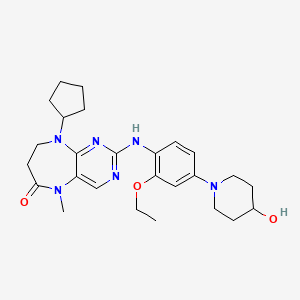
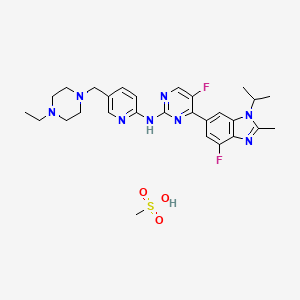
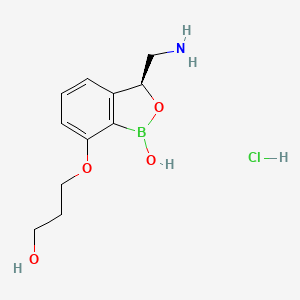

![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)
